molecular formula C27H36O2 B1293923 2,2'-Methylenebis(6-cyclohexyl-p-cresol) CAS No. 4066-02-8

2,2'-Methylenebis(6-cyclohexyl-p-cresol)

Cat. No.: B1293923
CAS No.: 4066-02-8
M. Wt: 392.6 g/mol
InChI Key: AKNMPWVTPUHKCG-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,2’-Methylenebis(6-cyclohexyl-p-cresol) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-Methylenebis(6-cyclohexyl-p-cresol) has a wide range of scientific research applications:

Comparison with Similar Compounds

2,2’-Methylenebis(6-cyclohexyl-p-cresol) can be compared with other similar compounds such as:

The uniqueness of 2,2’-Methylenebis(6-cyclohexyl-p-cresol) lies in its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .

Properties

IUPAC Name

2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-18-13-22(26(28)24(15-18)20-9-5-3-6-10-20)17-23-14-19(2)16-25(27(23)29)21-11-7-4-8-12-21/h13-16,20-21,28-29H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNMPWVTPUHKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052081
Record name 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4066-02-8
Record name 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4066-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Methylenebis(6-cyclohexyl-p-cresol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004066028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-methylenebis[6-cyclohexyl-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenebis[6-cyclohexyl-p-cresol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL)
Source FDA Global Substance Registration System (GSRS)
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Customer
Q & A

Q1: What are the key structural modifications made to 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) in the study and what was their purpose?

A1: The research focused on introducing carboxymethyl groups to the parent compound, 6,6'-methylenebis(2-cyclohexyl-4-methylphenol). This modification led to the synthesis of two new derivatives:

      Q2: How did the researchers assess the potential pharmaceutical relevance of the synthesized compounds?

      A2: The researchers employed computational methods to predict the pharmacological properties of the new derivatives.

      • Pharmacophore Elucidation: By aligning the structures of the synthesized compounds, the researchers identified common chemical features essential for potential biological activity [].
      • In silico ADMET Analysis: This computational analysis predicted the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the synthesized compounds, providing insights into their potential behavior within a biological system [].

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